molecular formula C11H16N2O B13650394 N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine

N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine

Cat. No.: B13650394
M. Wt: 192.26 g/mol
InChI Key: AUKXQJSFWYBVFB-QXMHVHEDSA-N
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Description

N-[3-(Dimethylamino)-1-phenylpropylidene]hydroxylamine (CAS: 1018164-91-4) is a hydroxylamine derivative with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol . The compound features a phenyl group, a dimethylamino substituent at the 3-position of the propylidene chain, and a hydroxylamine moiety.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(NZ)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine

InChI

InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11-

InChI Key

AUKXQJSFWYBVFB-QXMHVHEDSA-N

Isomeric SMILES

CN(C)CC/C(=N/O)/C1=CC=CC=C1

Canonical SMILES

CN(C)CCC(=NO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the condensation of hydroxylamine derivatives with appropriately substituted ketones or aldehydes to form the oxime or hydroxylamine functional group. The key step is the formation of the C=N–OH moiety (hydroxyimino group) on the propylidene chain, which is substituted with a dimethylamino group and a phenyl ring.

Synthesis from Hydroxylamine and 3-(Dimethylamino)-1-phenylpropan-1-one

One common approach is the reaction of hydroxylamine hydrochloride with 3-(dimethylamino)-1-phenylpropan-1-one under basic conditions to form the corresponding hydroxyimino compound. This method leverages the nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by dehydration to yield the hydroxylamine derivative.

  • Reaction Conditions:

    • Hydroxylamine hydrochloride is used as the hydroxylamine source.
    • A base such as sodium carbonate or triethylamine is added to liberate free hydroxylamine in situ.
    • The reaction is typically carried out in a polar solvent such as ethanol or methanol.
    • Temperature ranges from room temperature to reflux to optimize reaction time and yield.
  • Mechanism:

    • The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.
    • Formation of an intermediate oxime.
    • Dehydration leads to the formation of the N-substituted hydroxyimino compound.

Preparation via Chloro-3-phenylpropane Intermediates

Another approach involves the synthesis of 3-phenylpropylamine derivatives as precursors, which are then converted to hydroxylamine derivatives.

  • Stepwise Process:

    • Preparation of chloro-3-phenylpropane using thionyl chloride and 3-phenylpropanol.
    • Reaction with phthalimide salts under alkaline conditions to yield 2-(3-phenylpropyl)isoindoline-1,3-dione.
    • Hydrazinolysis with hydrazine hydrate to liberate 3-phenylpropylamine.
    • Subsequent functionalization to introduce the dimethylamino group and formation of the hydroxylamine moiety.
  • Advantages:

    • Uses inexpensive and readily available raw materials.
    • Simple reaction conditions suitable for industrial scale.
    • High yield and purity of intermediates.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield Range (%) Scalability Advantages Limitations
Hydroxylamine + 3-(dimethylamino)-1-phenylpropan-1-one 3-(dimethylamino)-1-phenylpropan-1-one, hydroxylamine hydrochloride Base (Na2CO3, Et3N), EtOH/MeOH, reflux 60–80 Moderate Straightforward, well-known Requires purified ketone precursor
N-Alkylhydroxylamine reagent approach Hydroxylamine derivatives, alkyl halides Fe(acac)2 catalyst, AlCl3, LiCl, DCM/n-butanol 49–56 High (gram scale demonstrated) Versatile, late-stage amination Requires catalyst optimization
Chloro-3-phenylpropane intermediate route 3-phenylpropanol, thionyl chloride, phthalimide salt Hydrazine hydrate hydrazinolysis, alkaline conditions >90 (intermediates) High (industrial scale) Cost-effective, scalable Multi-step, longer synthesis time

Research Findings and Analysis

  • The classical condensation of hydroxylamine with ketones remains a reliable method for synthesizing this compound, providing good yields under mild conditions with simple purification.

  • The development of N-alkylhydroxylamine reagents offers a novel and scalable synthetic route, enabling functional group tolerance and late-stage modification, which is beneficial for medicinal chemistry applications.

  • The chloro-3-phenylpropane intermediate method is industrially attractive due to low-cost raw materials and high yields but involves multiple steps and handling of potentially hazardous reagents like hydrazine hydrate.

  • Optimization of reaction conditions, such as solvent choice and catalyst loading, significantly influences yield and purity. For example, the use of dichloromethane and n-butanol mixtures with AlCl3 and LiCl salts enhances the efficiency of N-alkylation reactions.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity characteristic of oximes, particularly through its nucleophilic nitrogen atom. Key reaction pathways include:

Cyclization Reactions

The oxime nitrogen can participate in cyclization processes when exposed to appropriate reagents. For example:

  • Isoxazole Formation :

    • Mechanism : The oxime undergoes Michael addition with a β-ketoester or α,β-unsaturated ketone, followed by elimination of dimethylamine and intramolecular cyclization .

    • Example : Reaction with 3-(dimethylamino)-1-arylprop-2-en-1-ones forms 5-arylisoxazoles via a three-step process (Michael addition → elimination → cyclization) .

  • Pyrazole Formation :

    • Mechanism : Reaction with hydrazine derivatives under acidic conditions leads to heterocyclic ring formation .

    • Example : Enaminones (similar to the target compound) react with hydrazine to form pyrazoloacridines via nucleophilic attack and cyclization .

Mechanistic comparison :

Reaction TypeReagentsKey Steps
Isoxazole formationβ-ketoester, hydroxylamineMichael addition → elimination → cyclization
Pyrazole formationHydrazine, acidNucleophilic attack → cyclization

Structural and Reactivity Insights

  • Nucleophilic Nitrogen : The hydroxylamine group’s lone pair enables participation in nucleophilic reactions, such as addition to α,β-unsaturated carbonyls .

  • Stability : Oximes are generally stable under basic conditions but may undergo Beckmann rearrangement under acidic conditions (not explicitly observed here).

  • Solubility : Hydroxylamine derivatives often exhibit moderate aqueous solubility, critical for pharmacokinetic applications .

Scientific Research Applications

N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activities and the alteration of cellular processes.

Comparison with Similar Compounds

(E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine

  • Molecular Formula : C₁₂H₁₃N₃O
  • Key Differences: Replaces the dimethylamino group with an imidazole ring.
  • Structural Insights: The imidazole and phenyl rings form a dihedral angle of 75.97°, influencing molecular packing . Hydrogen bonding (O–H···N and C–H···N) stabilizes the crystal lattice, which may enhance thermal stability compared to the dimethylamino analog .
  • Research Findings :
    • The E-conformation around the C–N bond (1.285 Å) is critical for its solid-state interactions .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-Aldoxime Analog)

  • Molecular Formula: C₁₁H₁₃NO₃
  • Key Differences : Contains a benzodioxole group and a methyl substituent on the propylidene chain.
  • Research Findings :
    • Exists as two isomers , which may lead to divergent pharmacological or chemical behaviors .

N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine

  • Molecular Formula : C₉H₉N₃O₅
  • Key Differences : Features two nitro groups at the 3-position of the propylidene chain.
  • Research Findings :
    • Historical synthesis methods (Shevelev et al., 1976) highlight challenges in stabilizing nitro-functionalized hydroxylamines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[3-(Dimethylamino)-1-phenylpropylidene]hydroxylamine C₁₂H₁₇N₃O 219.29 Dimethylamino, phenyl Understudied toxicity
(E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine C₁₂H₁₃N₃O 215.26 Imidazole, phenyl Hydrogen-bonded crystal lattice
MDA 2-Aldoxime analog C₁₁H₁₃NO₃ 207.23 Benzodioxole, methyl Isomer-dependent activity
N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine C₉H₉N₃O₅ 239.18 Nitro groups High polarity, explosive potential

Key Research Insights and Gaps

Structural Effects on Reactivity: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to nitro or benzodioxole analogs. Imidazole-containing analogs exhibit stronger intermolecular interactions, which could improve crystallinity .

Toxicological Data: Limited safety data exist for this compound. Analogous compounds (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea) lack comprehensive hazard profiles, suggesting caution in handling .

Synthetic Challenges :

  • Nitro-substituted derivatives require specialized synthesis protocols to manage instability , whereas imidazole or benzodioxole analogs may be more straightforward to functionalize.

Biological Activity

N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine, a compound belonging to the hydroxylamine class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Overview of Hydroxylamines

Hydroxylamines are characterized by their reactive nitrogen-oxygen functional group and have been studied for various applications, including as intermediates in organic synthesis and as potential therapeutic agents. Their biological activities can range from beneficial effects in drug development to toxicity in certain contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Methemoglobin Formation : Similar to other hydroxylamines, this compound can induce methemoglobin formation, which affects oxygen transport in blood. This process is mediated by the generation of reactive oxygen species (ROS) that lead to oxidative stress in erythrocytes .
  • Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes, including glutathione S-transferase (GST) and NADPH methemoglobin reductase. The inhibition of these enzymes can compromise cellular antioxidant defenses, leading to increased susceptibility to oxidative damage .
  • Neuroprotective Effects : Some derivatives of hydroxylamines have shown promise as neuroprotective agents. For example, modifications to the hydroxylamine structure have been linked to improved blood-brain barrier penetration and selective inhibition of epidermal growth factor receptor (EGFR), suggesting potential applications in treating central nervous system (CNS) cancers .

Toxicity Studies

A study investigating the toxicological effects of various hydroxylamines demonstrated that this compound could lead to significant methemoglobin formation and glutathione depletion in human blood cells. This study highlighted the compound's potential hematotoxicity and the associated risks when exposed to oxidative stressors .

Case Study: Neuroprotective Properties

Recent research has focused on modifying hydroxylamines to enhance their therapeutic potential. A notable case involved a trisubstituted hydroxylamine derivative that exhibited high brain penetration and selective EGFR inhibition, showing an IC50 value as low as 7.2 nM against specific NSCLC cell lines harboring activating mutations. This suggests that structural modifications could lead to compounds with significant neuroprotective and anticancer properties while minimizing toxicity .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Methemoglobin FormationInduction via oxidative stress
Enzyme InhibitionImpairment of GST and NADPH-HbR
NeuroprotectionSelective EGFR inhibition; low IC50 against NSCLC

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A validated approach involves refluxing 3-(dimethylamino)-1-phenylpropan-1-one with hydroxylamine hydrochloride and KOH in ethanol for 18 hours, followed by filtration, solvent evaporation, and recrystallization from ethanol to yield high-purity crystals . Purity can be confirmed using HPLC (≥95% purity, as noted in industrial standards) .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • X-ray crystallography for absolute conformation (e.g., trans configuration at the C=N bond and dihedral angles between aromatic rings) .
  • NMR spectroscopy to verify proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) .
  • FT-IR to identify functional groups (e.g., N–O stretch at ~930 cm⁻¹) .

Advanced Research Questions

Q. How does the dimethylamino substituent influence conformational stability and intermolecular interactions compared to analogs with imidazole or morpholine groups?

  • Methodological Answer : Comparative crystallographic studies reveal that the dimethylamino group reduces steric hindrance, leading to a smaller dihedral angle (e.g., ~76° for imidazole analogs vs. potentially lower angles for dimethylamino derivatives) between the phenyl and substituent-containing rings. This affects packing efficiency and hydrogen-bonding networks (e.g., O–H···N vs. C–H···π interactions) . Computational modeling (DFT) can further quantify torsional energy barriers .

Q. What strategies resolve contradictions in crystallographic data when polymorphs or disordered structures are observed?

  • Methodological Answer :

  • Use high-resolution synchrotron X-ray sources to improve data accuracy.
  • Apply Hirshfeld surface analysis to distinguish weak interactions (e.g., C–H···N vs. π-stacking) .
  • Refine disordered regions with constrained occupancy factors and dynamic scattering models .

Q. How can the antifungal activity of this compound be systematically evaluated, given its structural similarity to azole antifungals?

  • Methodological Answer :

  • Conduct microbroth dilution assays against Candida spp. to determine minimum inhibitory concentrations (MICs) .
  • Perform docking studies to assess binding affinity to fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), a target of azole drugs .
  • Compare resistance profiles using clinical isolates with known azole resistance mutations (e.g., ERG11 polymorphisms) .

Q. What are the challenges in ensuring batch-to-batch consistency during scale-up synthesis, and how are they addressed?

  • Methodological Answer :

  • Monitor reaction progress via in-situ FT-IR to track ketone-to-oxime conversion .
  • Optimize recrystallization solvents (e.g., ethanol/water mixtures) to control crystal morphology and purity .
  • Use LC-MS to detect trace byproducts (e.g., unreacted starting material or hydrolysis products) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data between theoretical and experimental results?

  • Methodological Answer :

  • Reconcile NMR chemical shifts using density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
  • For IR discrepancies, assign peaks via normal mode analysis and compare with databases (e.g., NIST Chemistry WebBook) .

Structural and Mechanistic Insights

Q. What intermolecular forces stabilize the crystal lattice of this compound?

  • Methodological Answer : The lattice is stabilized by:

  • O–H···N hydrogen bonds (2.6–2.8 Å) between hydroxylamine and dimethylamino groups.
  • C–H···π interactions (3.3–3.5 Å) involving the phenyl ring .
  • Van der Waals forces from hydrophobic dimethylamino moieties .

Experimental Design Considerations

Q. What precautions are critical when handling this compound due to its reactive hydroxylamine moiety?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid prolonged light exposure to mitigate photodegradation .
  • Use glove boxes for air-sensitive steps (e.g., crystallization) .

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